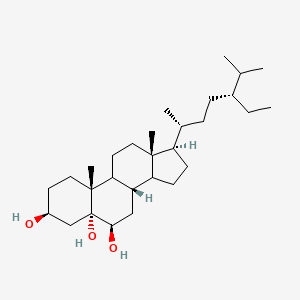
Lebanus Cedra
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of compounds derived from Lebanese Cedar involves various extraction methods. Phytochemical composition analysis of the wood and leaves using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) has identified several compounds, including terpenoids, steroids, and vitamins . Extraction methods such as maceration, ultrasound, and Soxhlet extraction using solvents like hexane, methanol, acetonitrile, or ethyl acetate are commonly employed .
Industrial Production Methods: Industrial production of Lebanese Cedar compounds focuses on sustainable forestry practices and reforestation techniques. Lebanon’s Ministry of Environment has initiated projects to determine low-cost reforestation techniques for large-scale land rehabilitation . These methods include non-irrigated seed planting and the use of seedlings, aiming to reduce costs while achieving sufficient regeneration .
Analyse Chemischer Reaktionen
Types of Reactions: Lebanese Cedar compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the essential oils extracted from the cedar contain terpenes that can be oxidized to form different products .
Common Reagents and Conditions: Common reagents used in the reactions involving Lebanese Cedar compounds include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvent systems .
Major Products Formed: Major products formed from the reactions of Lebanese Cedar compounds include oxidized terpenes, reduced steroids, and substituted vitamins. These products have various applications in pharmaceuticals, cosmetics, and other industries .
Wissenschaftliche Forschungsanwendungen
Lebanese Cedar has a wide range of scientific research applications. In biology and medicine, Lebanese Cedar extracts have shown antimicrobial activity against human pathogens and food spoilage microorganisms . Additionally, the cedar’s compounds are being researched for their potential anti-cancer properties and use in traditional medicine .
Wirkmechanismus
The mechanism of action of Lebanese Cedar compounds involves their interaction with various molecular targets and pathways. For instance, the antimicrobial activity of cedar extracts is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes . The anti-cancer properties are believed to involve the induction of apoptosis and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Lebanese Cedar is unique compared to other similar compounds due to its specific chemical composition and historical significance. Similar compounds include those derived from other species of the Cedrus genus, such as Cedrus atlantica (Atlas Cedar), Cedrus deodara (Deodar Cedar), and Cedrus brevifolia (Cyprus Cedar) . While these species share some chemical similarities, Lebanese Cedar is distinguished by its higher content of certain terpenes and its cultural importance .
Conclusion
Lebanese Cedar, or Cedrus libani, is a compound of significant scientific interest due to its unique chemical properties and wide range of applications
Eigenschaften
Molekularformel |
C29H52O3 |
|---|---|
Molekulargewicht |
448.7 g/mol |
IUPAC-Name |
(3S,5R,6R,8S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3/t19-,20-,21+,22+,23-,24?,25?,26-,27-,28-,29+/m1/s1 |
InChI-Schlüssel |
VGSSUFQMXBFFTM-DOJFCBCXSA-N |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


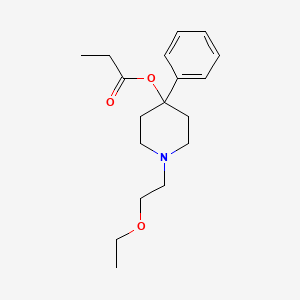
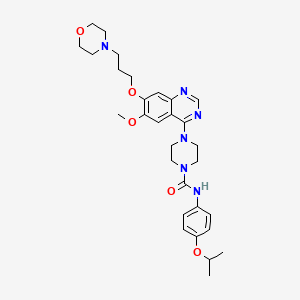
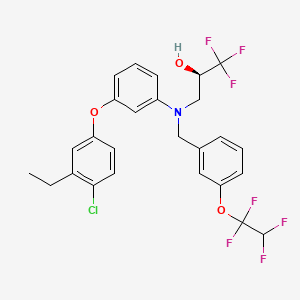
![Prosidol [WHO-DD]](/img/structure/B10826872.png)
![N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B10826880.png)
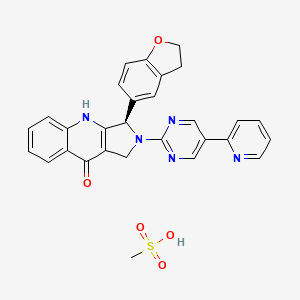
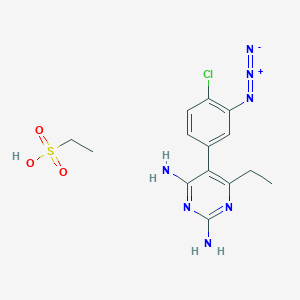
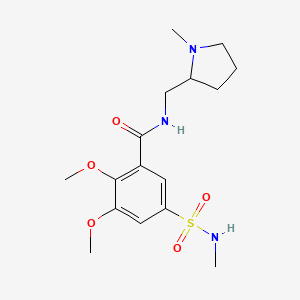
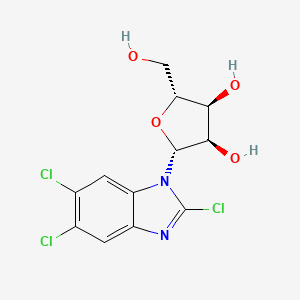
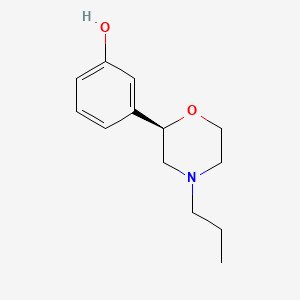
![(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B10826915.png)
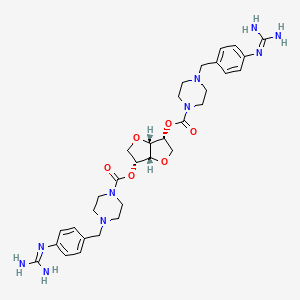
![(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10826930.png)
![(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826942.png)
